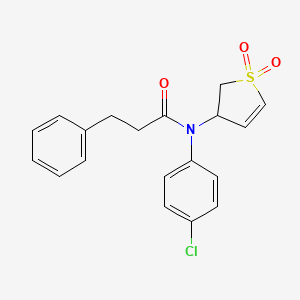

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXYOSUXBNBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Propanamides with Spiro or Heterocyclic Moieties

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) share the propanamide core but differ in substituents. For example:

- Synthesis and Physical Properties : Yields for these analogs range from 90–100%, with melting points spanning 68–196°C. The target compound’s synthesis likely follows similar coupling reactions but incorporates a dihydrothiophene sulfone instead of a spiro-thia-azaspirodecan system .

- Solubility: Derivatives like 8b exhibit solubility in ethanol-water mixtures (0.5C₂H₅OH: 321.43 mg/mL), whereas the sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs .

Halogenated Phenylpropanamide Derivatives

- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (): This compound features a nitro group at the 3-position of the chlorophenyl ring, which increases electron-withdrawing effects and may enhance reactivity in electrophilic substitution compared to the target compound’s unsubstituted chlorophenyl group .

- N-(3,4-Dichlorophenyl)propanamide (Propanil): A simpler herbicide with dual chloro-substituents.

Hydroxamic Acid Analogs

Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) replace the sulfone-dihydrothiophene with a cyclohexyl-hydroxamic acid group. Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), whereas the target compound’s sulfone may favor interactions with cysteine residues or sulfotransferases .

Enzyme Inhibition Potency

A study on halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) revealed that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between steric bulk and electronic effects without sacrificing activity .

Antioxidant Activity

Hydroxamic acid derivatives like N-(4-chlorophenyl)-N-hydroxypropanamide exhibit radical-scavenging activity (e.g., DPPH assay), whereas the target compound’s sulfone group may redirect its mechanism toward anti-inflammatory or antiviral pathways, as seen in spiro-thiazolidinedione derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.